3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl, also known as 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one, is an organic compound belonging to the class of pyrazolones. These compounds are characterized by their pyrazolone core structure and are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of a methoxy group on the phenyl ring enhances its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.
The compound can be sourced from various chemical suppliers and is commonly used in research laboratories for organic synthesis and as a building block for more complex molecules . Its chemical identification number (CAS No.) is 60798-09-6, with a molecular formula of C11H12N2O2 and a molecular weight of 204.22 g/mol.
3H-Pyrazol-3-one derivatives are classified under heterocyclic compounds due to their cyclic structure containing nitrogen atoms. They are further categorized into pyrazolones, which are recognized for their pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects .
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl typically involves the following steps:
The synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the final product .
The molecular structure of 3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl is defined by its unique arrangement of atoms:
The compound's structural representation can be depicted using its SMILES notation: CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC .
3H-Pyrazol-3-one can participate in various chemical reactions:
The mechanism of action for 3H-Pyrazol-3-one involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 3H-Pyrazol-3-one include:
| Property | Value |
|---|---|
| CAS Number | 60798-09-6 |
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| Appearance | Typically a white solid |
| Melting Point | Data not specified |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications .
The applications of 3H-Pyrazol-3-one extend across several scientific fields:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: